molecular formula C10H10O4 B086602 1,3-Diacetoxybenzene CAS No. 108-58-7

1,3-Diacetoxybenzene

Cat. No.: B086602
CAS No.: 108-58-7
M. Wt: 194.18 g/mol
InChI Key: STOUHHBZBQBYHH-UHFFFAOYSA-N
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Scientific Research Applications

1,3-Diacetoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed acetylation reactions.

    Medicine: It serves as a precursor in the synthesis of certain drugs.

    Industry: It is used in the production of polymers and resins

Safety and Hazards

1,3-Diacetoxybenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of 1,3-Diacetoxybenzene is not well-understood. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These are speculative and would need to be confirmed through experimental studies .

Metabolic Pathways

It is possible that this compound could interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It is possible that it could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

1,3-Diacetoxybenzene is typically prepared from resorcinol and acetic anhydride. The reaction involves the acetylation of resorcinol, where acetic anhydride acts as the acetylating agent . The reaction conditions usually include the presence of a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction can be represented as follows:

C6H4(OH)2+2(CH3CO)2OC6H4(OCOCH3)2+2CH3COOH\text{C}_6\text{H}_4(\text{OH})_2 + 2 (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{OCOCH}_3)_2 + 2 \text{CH}_3\text{COOH} C6​H4​(OH)2​+2(CH3​CO)2​O→C6​H4​(OCOCH3​)2​+2CH3​COOH

In industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

1,3-Diacetoxybenzene undergoes various types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to resorcinol and acetic acid.

    Oxidation: It can be oxidized to form quinones under specific conditions.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the type of reaction and the conditions used .

Mechanism of Action

The mechanism of action of 1,3-Diacetoxybenzene involves its ability to undergo acetylation and deacetylation reactions. These reactions are catalyzed by enzymes such as acetyltransferases and esterases. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

Comparison with Similar Compounds

1,3-Diacetoxybenzene can be compared with other similar compounds such as:

    1,2-Diacetoxybenzene: Similar in structure but differs in the position of the acetoxy groups.

    1,4-Diacetoxybenzene: Also similar but with acetoxy groups in the para position.

    1,3-Dimethoxybenzene: Similar in structure but with methoxy groups instead of acetoxy groups.

The uniqueness of this compound lies in its specific reactivity and the position of the acetoxy groups, which influence its chemical behavior and applications .

Properties

IUPAC Name

(3-acetyloxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)13-9-4-3-5-10(6-9)14-8(2)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOUHHBZBQBYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883303
Record name 1,3-Benzenediol, 1,3-diacetate
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-58-7
Record name 1,3-Benzenediol, 1,3-diacetate
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Record name 1,3-Diacetoxybenzene
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Record name 1,3-Diacetoxybenzene
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Record name 1,3-Benzenediol, 1,3-diacetate
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Record name 1,3-Benzenediol, 1,3-diacetate
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Record name m-phenylene di(acetate)
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Record name 1,3-DIACETOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1,3-Diacetoxybenzene used in the synthesis of polymers?

A1: this compound serves as a monomer in the production of aromatic copolyesters. [, ] These copolyesters are synthesized through melt polymerization, where this compound reacts with other monomers like terephthalic acid and p-acetoxybenzoic acid. The resulting copolyesters exhibit unique properties depending on their composition. [] You can find more information on the synthesis and characterization of these copolyesters in the provided research articles. [, ]

Q2: Can the position of the reactive group in this compound analogs impact the properties of the final product?

A2: Yes, the position of the reactive group on similar molecules can significantly influence the final product's properties. For instance, research shows that in flame retardants derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-oxide (DOPO), having the DOPO group pendant to the polymer chain, rather than incorporated directly, leads to improved flame-retardant action in epoxy resins. [] This highlights the importance of structural considerations in material design.

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